N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-20(24)19-18(22-17(23)4-2)15-7-5-6-8-16(15)25-19/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWTZILSKLMLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.
Amidation Reaction: The propionamide moiety can be introduced through an amidation reaction using propionyl chloride and an appropriate amine, such as aniline.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide, we analyze its structural analogs, focusing on substituent effects, molecular properties, and reported bioactivities.
Key Structural Analog: N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
IUPAC Name : N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
CAS : 887895-87-6
Molecular Formula : C₃₀H₂₃ClN₂O₃
Key Features :
- Substituted with a 4-chlorophenyl group (vs. 4-ethylphenyl in the target compound).
- A 3,3-diphenylpropanamido side chain at the 3-position (vs. a simpler propionamido group).
- Higher molecular weight (515.97 g/mol) due to additional phenyl groups.
Comparative Analysis
| Property | This compound | N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide |
|---|---|---|
| Core Structure | Benzofuran-2-carboxamide | Benzofuran-2-carboxamide |
| 3-Position Substituent | Propionamido (-CO-NH-CH₂CH₂CH₃) | 3,3-Diphenylpropanamido (-CO-NH-CH(C₆H₅)₂) |
| 2-Position Substituent | N-(4-ethylphenyl) | N-(4-chlorophenyl) |
| Molecular Weight | ~336.39 g/mol* | 515.97 g/mol |
| Polarity | Moderate (due to ethyl and propionamido groups) | High lipophilicity (chlorophenyl and diphenyl groups) |
| Potential Bioactivity | Hypothesized enzyme/receptor modulation | Likely enhanced binding to hydrophobic targets (e.g., kinases, GPCRs) |
*Calculated based on molecular formula (C₂₀H₂₀N₂O₃).
Research Findings
The 3,3-diphenylpropanamido substituent increases steric bulk, which may reduce solubility but improve target selectivity by restricting conformational flexibility . In contrast, the 4-ethylphenyl group in the target compound offers a balance of moderate hydrophobicity and electron-donating effects, which could favor metabolic stability compared to chlorinated analogs.
Synthetic Accessibility :
- The simpler propionamido group in the target compound likely simplifies synthesis compared to the diphenylpropanamido analog, which requires multi-step coupling of bulky substituents.
The target compound’s lower molecular weight may favor better absorption and distribution.
Biological Activity
N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a benzofuran core with a propionamide functional group and an ethylphenyl substituent. Its synthesis typically involves multiple steps, including the formation of the benzofuran core through cyclization reactions and subsequent introduction of the ethylphenyl group via Friedel-Crafts alkylation. The final amide bond formation is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) .
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent activity .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory conditions .
- Anticancer Potential : Research indicates that derivatives of benzofuran compounds can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell growth .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer progression.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound to target proteins, which supports its potential therapeutic applications .
Comparative Studies
To better understand the uniqueness of this compound, comparisons with similar compounds can be insightful:
| Compound Name | Structure | Key Activity | IC50 Value |
|---|---|---|---|
| N-(4-methylphenyl)-3-propionamidobenzofuran-2-carboxamide | Structure | Antimicrobial | 6.67 mg/mL |
| N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide | Structure | Anticancer | 21.00 μM |
| Gatifloxacin Derivatives | Structure | Anti-inflammatory | IC50 6.8 μg/mL |
The presence of the ethylphenyl group and specific functional groups in this compound confer distinct biological properties compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .
- Anti-inflammatory Effects : In vivo studies on animal models indicated that this compound significantly reduced carrageenan-induced paw edema, suggesting strong anti-inflammatory properties .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound effectively inhibited the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating high potency .
Q & A
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted anilines (e.g., 4-ethylaniline) using coupling agents like EDCI or HOBt.
- Functional group protection : Methoxy or ethyl groups may require temporary protection during synthesis to avoid side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly employed to isolate the product with ≥95% purity .
- Yield optimization : Adjusting stoichiometry, reaction time, and temperature can improve yields (e.g., 45–85% yields reported for analogous benzofuran carboxamides) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm substituent positions and amide bond formation (e.g., δ 7.0–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~385.5 for CHNO) .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (benzofuran C-O) .
Q. How can researchers screen the biological activity of this compound?
Initial screening involves:
- In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) or cell lines to assess IC values.
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
- Solubility profiling : Use of DMSO stocks and dilution in assay buffers, with adjustments via co-solvents (e.g., PEG-400) if needed .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for coupling steps) to enhance reaction efficiency.
- Design of experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, reagent ratios) to identify optimal conditions.
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes for thermally driven steps .
Q. How should researchers address contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?
Advanced resolution methods:
- 2D NMR : HSQC and HMBC to correlate - signals and assign quaternary carbons.
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives.
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility.
- Prodrug design : Masking polar groups with labile esters or amides for better absorption.
- Co-solvent systems : Using Cremophor EL or cyclodextrins to stabilize the compound in aqueous media .
Q. How can stability under physiological conditions be evaluated?
- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Oxidative stress tests : Exposure to HO or cytochrome P450 enzymes to assess metabolic susceptibility.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
Q. What computational tools predict the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
- Software : SwissADME or ADMET Predictor to estimate logP, bioavailability, and cytochrome P450 interactions.
- Molecular descriptors : Topological polar surface area (TPSA) and Lipinski’s rule compliance (e.g., TPSA <140 Ų for oral bioavailability) .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols.
- Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.
- Metabolite analysis : LC-MS to detect active or inhibitory metabolites in cell-based assays .
Q. What techniques identify the compound’s molecular targets?
- Chemical proteomics : Photoaffinity labeling coupled with MS to capture binding proteins.
- RNA-seq/PROTEINEXPRESS : Transcriptomic or proteomic profiling of treated cells to pinpoint pathway alterations.
- Docking studies : Molecular docking into predicted binding pockets (e.g., ATP-binding sites) .
Experimental Design Considerations
Q. What controls are essential for validating bioactivity assays?
- Positive controls : Known inhibitors/agonists of the target (e.g., staurosporine for kinase assays).
- Vehicle controls : DMSO or buffer-only treatments to rule out solvent effects.
- Counter-screens : Testing against related but distinct targets to confirm specificity .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
